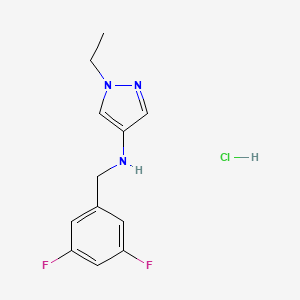

N-(3,5-Difluorobenzyl)-1-ethyl-1H-pyrazol-4-amine

Description

N-(3,5-Difluorobenzyl)-1-ethyl-1H-pyrazol-4-amine is a pyrazole-derived amine featuring a 3,5-difluorobenzyl substituent and an ethyl group at the 1-position of the pyrazole ring. The 3,5-difluorobenzyl moiety may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs, while the ethyl group could moderate steric bulk compared to larger alkyl chains.

Properties

Molecular Formula |

C12H14ClF2N3 |

|---|---|

Molecular Weight |

273.71 g/mol |

IUPAC Name |

N-[(3,5-difluorophenyl)methyl]-1-ethylpyrazol-4-amine;hydrochloride |

InChI |

InChI=1S/C12H13F2N3.ClH/c1-2-17-8-12(7-16-17)15-6-9-3-10(13)5-11(14)4-9;/h3-5,7-8,15H,2,6H2,1H3;1H |

InChI Key |

UULNKYXTKRJHQP-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=N1)NCC2=CC(=CC(=C2)F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Difluorobenzyl)-1-ethyl-1H-pyrazol-4-amine typically involves the reaction of 3,5-difluorobenzyl chloride with 1-ethyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Difluorobenzyl)-1-ethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzyl alcohols or ketones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

N-(3,5-Difluorobenzyl)-1-ethyl-1H-pyrazol-4-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-(3,5-Difluorobenzyl)-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or modulation of signaling pathways .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Key structural differences between N-(3,5-Difluorobenzyl)-1-ethyl-1H-pyrazol-4-amine and related compounds lie in the substituents on the benzyl group, pyrazole ring, and functional groups (amine vs. carboxamide). Below is a comparative analysis:

Biological Activity

N-(3,5-Difluorobenzyl)-1-ethyl-1H-pyrazol-4-amine is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Molecular Formula and Structure

- Molecular Formula: C13H16F2N3

- Molecular Weight: 287.74 g/mol

- CAS Number: 1856045-34-5

The unique structure of this compound features a pyrazole ring substituted with both ethyl and difluorobenzyl groups, which may enhance its biological activity compared to other pyrazole derivatives.

Biological Activity

Mechanisms of Action

Research indicates that this compound interacts with specific molecular targets within biological systems. Its mechanisms include:

- Enzyme Inhibition: It has been studied for its potential as an enzyme inhibitor, affecting various metabolic pathways.

- Receptor Modulation: The compound may modulate receptor signaling pathways, influencing cellular responses.

Therapeutic Applications

this compound has shown promise in several therapeutic areas:

- Antimicrobial Activity: Preliminary studies suggest it possesses antimicrobial properties effective against certain bacterial strains.

- Anti-inflammatory Effects: The compound has been evaluated for its anti-inflammatory capabilities, indicating potential use in treating inflammatory diseases.

- Anticancer Potential: Emerging research suggests that it may exhibit anticancer properties by modulating cell proliferation pathways.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C13H16F2N3 | Contains difluorobenzyl substituent; unique activity |

| N-(4-Fluorobenzyl)-1-methylpyrazole | C11H10FN3 | Lacks ethyl group; different biological profile |

| 4-Aminoantipyrine | C11H12N4O | Used as analgesic; lacks fluorine substituents |

Case Studies

Case Study 1: Antimicrobial Activity Assessment

In a recent study, this compound was tested against various Gram-positive and Gram-negative bacteria. Results indicated significant antimicrobial activity at concentrations lower than those required for many conventional antibiotics. This suggests its potential as a novel antimicrobial agent in clinical settings.

Case Study 2: Anti-inflammatory Mechanism Exploration

Another investigation focused on the anti-inflammatory effects of the compound in vitro. The study demonstrated that it effectively reduced the production of pro-inflammatory cytokines in activated macrophages, indicating its potential utility in managing inflammatory diseases such as rheumatoid arthritis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.